- Potent platelet-derived growth factor-β receptor (PDGF-βR) inhibitors: synthesis and structure-activity relationships of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives, Chemical & Pharmaceutical Bulletin, 2007, 55(2), 255-267

Cas no 89898-96-4 (7-Nitro-2(1H)-quinoxalinone)

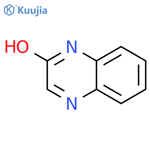

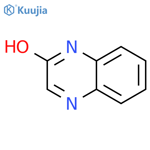

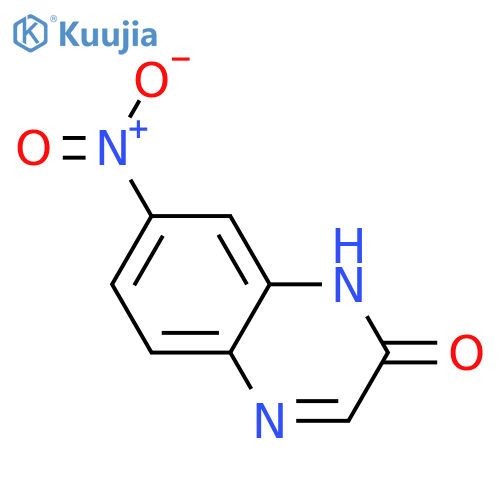

7-Nitro-2(1H)-quinoxalinone structure

Nombre del producto:7-Nitro-2(1H)-quinoxalinone

Número CAS:89898-96-4

MF:C8H5N3O3

Megavatios:191.143601179123

MDL:MFCD09999191

CID:838887

7-Nitro-2(1H)-quinoxalinone Propiedades químicas y físicas

Nombre e identificación

-

- 7-Nitro-2(1H)-quinoxalinone

- 7-Nitro-1,2-dihydroquinoxalin-2-one

- 7-nitro-1H-quinoxalin-2-one

- 7-nitroquinoxalin-2(1H)-one

- 7-nitroquinoxalin-2-ol

- PubChem22322

- 7-Nitro-2-quinoxalinol

- 7-nitroquinoxalin-2-one

- 7-Nitroquinoxaline-2-ol

- 2-Hydroxy-7-nitroquinoxaline

- 2(1H)-Quinoxalinone, 7-nitro-

- STK786146

- SBB014199

- FCH1110898

- 2-Quinoxalinol, 7-nitro- (6CI, 7CI)

- 7-Nitro-2(1H)-quinoxalinone (ACI)

-

- MDL: MFCD09999191

- Renchi: 1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)

- Clave inchi: CPIFPSDSDMLFMK-UHFFFAOYSA-N

- Sonrisas: O=C1NC2C(=CC=C([N+](=O)[O-])C=2)N=C1

Atributos calculados

- Calidad precisa: 191.03300

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 0

- Complejidad: 297

- Xlogp3: 0.6

- Superficie del Polo topológico: 87.3

Propiedades experimentales

- PSA: 91.57000

- Logp: 1.35450

7-Nitro-2(1H)-quinoxalinone Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

7-Nitro-2(1H)-quinoxalinone Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Nitro-2(1H)-quinoxalinone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | N900660-500mg |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 500mg |

$ 210.00 | 2022-06-03 | ||

| Ambeed | A309018-5g |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 97% | 5g |

$353.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D701262-1g |

7-Nitroquinoxalin-2(1H)-one |

89898-96-4 | 95% | 1g |

$225 | 2024-05-23 | |

| eNovation Chemicals LLC | Y0981256-10g |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 95% | 10g |

$650 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17760-1g |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 1g |

¥446.0 | 2021-09-04 | ||

| TRC | N900660-50mg |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | N900660-100mg |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Key Organics Ltd | GF-0716-5G |

7-nitro-1,2-dihydroquinoxalin-2-one |

89898-96-4 | >95% | 5g |

£269.00 | 2025-02-09 | |

| Key Organics Ltd | GF-0716-1G |

7-nitro-1,2-dihydroquinoxalin-2-one |

89898-96-4 | >95% | 1g |

£64.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD160311-1g |

7-Nitro-2(1H)-quinoxalinone |

89898-96-4 | 97% | 1g |

¥484.0 | 2024-04-17 |

7-Nitro-2(1H)-quinoxalinone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; 18 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 6 h, 60 °C

Referencia

- Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite, Organic & Biomolecular Chemistry, 2021, 19(48), 10554-10559

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Acetic acid ; 25 °C; overnight, 25 °C

Referencia

- Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases?, Journal of Medicinal Chemistry, 2011, 54(13), 4508-4522

Synthetic Routes 4

Condiciones de reacción

1.1 Solvents: Ethanol ; 1 h, reflux

Referencia

- Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones under photocatalyst-free conditions, Asian Journal of Organic Chemistry, 2019, 8(10), 1942-1946

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; 7 h, rt

Referencia

- Synthesis of new quinoxaline derivatives, Synthetic Communications, 2011, 41(23), 3532-3540

Synthetic Routes 6

Condiciones de reacción

Referencia

- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; rt; overnight, rt

1.2 Solvents: Water ; 0.5 h, rt

1.2 Solvents: Water ; 0.5 h, rt

Referencia

- Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Acetic acid ; rt; 18 h, rt

Referencia

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models, Journal of Medicinal Chemistry, 2016, 59(13), 6169-6186

Synthetic Routes 9

Condiciones de reacción

1.1 Solvents: Acetic acid ; rt

1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt

1.3 Solvents: Water ; 1 h, rt

1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt

1.3 Solvents: Water ; 1 h, rt

Referencia

- Multi-gram preparation of 7-nitroquinoxalin-2-amine, Journal of the Brazilian Chemical Society, 2017, 28(10), 1874-1878

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Nitrous acid

Referencia

- 6-Nitro-2,3-dipiperidinoquinoxaline: its unexpected formation from 2-chloro-7-nitroquinoxaline, Tetrahedron Letters, 1991, 32(10), 1311-14

7-Nitro-2(1H)-quinoxalinone Raw materials

- 1,2-dihydroquinoxalin-2-one

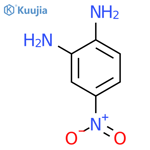

- 4-nitrobenzene-1,2-diamine

- 2-Quinoxalinol

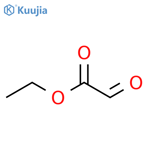

- Ethyl Glyoxylate (>50% in Toluene)

7-Nitro-2(1H)-quinoxalinone Preparation Products

7-Nitro-2(1H)-quinoxalinone Literatura relevante

-

1. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H?)-onesCsaba G?nczi,éva Csikós,Benjamin Podányi,Tamás Nusser,Zsolt B?cskei,István Hermecz J. Chem. Soc. Perkin Trans. 1 2000 1417

-

Yi-Na Li,Xue-Lin Li,Jin-Bo Wu,Hong Jiang,Yunmei Liu,Yu Guo,Yao-Fu Zeng,Zhen Wang Org. Biomol. Chem. 2021 19 10554

-

Kévin Renault,Pierre-Yves Renard,Cyrille Sabot New J. Chem. 2017 41 10432

-

Hasan Mtiraoui,Kevin Renault,Morgane Sanselme,Moncef Msaddek,Pierre-Yves Renard,Cyrille Sabot Org. Biomol. Chem. 2017 15 3060

89898-96-4 (7-Nitro-2(1H)-quinoxalinone) Productos relacionados

- 55687-20-2(5-Nitroquinoxalin-2(1H)-one)

- 25652-34-0(6-Nitro-quinoxalin-2-ol)

- 2034346-15-9(N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-(methylsulfanyl)benzamide)

- 1207007-30-4(methyl 4-({2-(4-fluorophenoxy)ethylcarbamoyl}formamido)benzoate)

- 2413896-71-4(ethyl 6-carbamoylpyrazolo1,5-apyrimidine-3-carboxylate)

- 2344685-24-9(4-[2-(Methylamino)-2-oxoethyl]benzoic acid)

- 900006-97-5(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide)

- 2228952-90-5(1-2-(prop-2-yn-1-yl)phenyl-1H-pyrazole)

- 1058461-55-4(2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide)

- 436091-51-9(4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89898-96-4)7-Nitro-2(1H)-quinoxalinone

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):318.0/1065.0